N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
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Description
N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O2 and its molecular weight is 379.84. The purity is usually 95%.
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Biological Activity
N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a benzimidazole moiety, and a chlorobenzyl group. This structural diversity is crucial for its biological activity.
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C17H16ClN3O2 |
Molecular Weight | 345.78 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP (Partition Coefficient) | 3.5 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific proteases, which play critical roles in viral replication and cancer cell proliferation.
- Antiviral Activity: Research indicates that derivatives of benzimidazole compounds exhibit antiviral properties, potentially extending to this compound through similar mechanisms.
Anticancer Activity
The potential anticancer effects of this compound are also noteworthy. Benzimidazole derivatives have been documented to exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown significant activity against breast cancer cells through apoptosis induction.
Case Study:
A study evaluating the cytotoxic effects of benzimidazole derivatives found that certain compounds demonstrated an IC50 value as low as 10 µM against MCF-7 breast cancer cells, indicating strong anticancer potential.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-24-18-8-4-5-9-19(18)25(14)13-16-10-11-20(27-16)21(26)23-12-15-6-2-3-7-17(15)22/h2-11H,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFUSLVUYKMWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.